Sodium Picosulfate (Standard)

Description

BenchChem offers high-quality Sodium Picosulfate (Standard) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sodium Picosulfate (Standard) including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

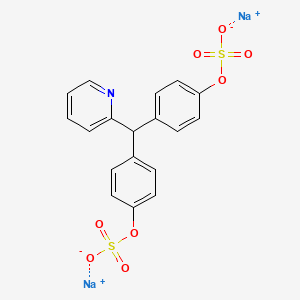

C18H13NNa2O8S2 |

|---|---|

Poids moléculaire |

481.4 g/mol |

Nom IUPAC |

disodium;[4-[pyridin-2-yl-(4-sulfonatooxyphenyl)methyl]phenyl] sulfate |

InChI |

InChI=1S/C18H15NO8S2.2Na/c20-28(21,22)26-15-8-4-13(5-9-15)18(17-3-1-2-12-19-17)14-6-10-16(11-7-14)27-29(23,24)25;;/h1-12,18H,(H,20,21,22)(H,23,24,25);;/q;2*+1/p-2 |

Clé InChI |

GOZDTZWAMGHLDY-UHFFFAOYSA-L |

SMILES canonique |

C1=CC=NC(=C1)C(C2=CC=C(C=C2)OS(=O)(=O)[O-])C3=CC=C(C=C3)OS(=O)(=O)[O-].[Na+].[Na+] |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Synthesis and Purification of Sodium Picosulfate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium picosulfate is a widely used stimulant laxative. Its synthesis and purification are of significant interest to the pharmaceutical industry to ensure high purity and yield, meeting stringent pharmacopeial standards. This technical guide provides a comprehensive overview of the prevalent chemical synthesis routes and purification methodologies for sodium picosulfate. Detailed experimental protocols, quantitative data summaries, and visual representations of the chemical pathways and experimental workflows are presented to facilitate a deeper understanding for researchers, scientists, and drug development professionals. The primary synthesis strategies discussed involve the condensation of 2-pyridinecarboxaldehyde (B72084) with phenol (B47542) and the hydrolysis of bisacodyl (B1667424), followed by sulfonation. Various purification techniques, including crystallization and extraction, are detailed to achieve the high purity required for pharmaceutical applications.

Chemical Synthesis of Sodium Picosulfate

The synthesis of sodium picosulfate typically involves the formation of the key intermediate, 4,4'-(2-pyridinylmethylene)bisphenol, followed by a sulfonation reaction. Two primary routes for the synthesis of this intermediate are prevalent in the industry.

Synthesis Route 1: Condensation of 2-Pyridinecarboxaldehyde and Phenol

This classic approach involves the acid-catalyzed condensation of 2-pyridinecarboxaldehyde with phenol to form 4,4'-(2-pyridinylmethylene)bisphenol.[1][2] The reaction is typically carried out in the presence of a strong acid catalyst such as sulfuric acid.[3][4]

Reaction Scheme:

The intermediate, 4,4'-(2-pyridinylmethylene)bisphenol, is then sulfonated using a sulfonating agent like chlorosulfonic acid in a suitable solvent such as pyridine (B92270).[5][6] The resulting product is then neutralized with a sodium base (e.g., sodium hydroxide) to yield sodium picosulfate.[3][7]

Sulfonation and Neutralization Scheme:

A visual representation of this synthesis pathway is provided below.

Caption: Synthesis of Sodium Picosulfate via Condensation Pathway.

Synthesis Route 2: Starting from Bisacodyl

An alternative and often preferred method for industrial production utilizes bisacodyl as the starting material.[5][7] This method involves the hydrolysis of bisacodyl under alkaline conditions to yield 4,4'-(2-pyridinylmethylene)bisphenol. This approach is considered advantageous as it can lead to a purer intermediate, thereby simplifying the final purification of sodium picosulfate.[5]

Reaction Scheme:

The subsequent sulfonation and neutralization steps are similar to those described in Route 1.

A visual representation of this alternative synthesis pathway is provided below.

Caption: Synthesis of Sodium Picosulfate via Bisacodyl Hydrolysis.

Experimental Protocols

Protocol for Synthesis of 4,4'-(2-pyridinylmethylene)bisphenol from Bisacodyl[5]

-

Hydrolysis: Suspend bisacodyl (81g) in water (300ml).

-

Prepare an alkaline solution by dissolving sodium hydroxide (39g) in water (380ml) and add it to the bisacodyl suspension.

-

Heat the mixture to 50°C, at which point the bisacodyl should completely dissolve.

-

Maintain the reaction at 50°C with stirring for 40 minutes.

-

Cool the reaction mixture to room temperature.

-

Precipitation: Add 10% dilute hydrochloric acid (300ml) to precipitate the solid product.

-

Isolation: Filter the solid, wash with water, and dry under vacuum at 80°C to obtain 4,4'-(2-pyridinylmethylene)bisphenol.

Protocol for Synthesis of Sodium Picosulfate[8]

-

Sulfonation:

-

Under a nitrogen atmosphere, add pyridine (30kg) to a clean, dry 100L glass-lined reactor.

-

Cool the reactor to between -30°C and -10°C.

-

Slowly add chlorosulfonic acid (6.0kg) while maintaining the temperature.

-

Stir the mixture for 30-45 minutes.

-

Adjust the temperature to between -20°C and 0°C.

-

Dropwise, add a solution of 4,4'-(2-pyridinylmethylene)bisphenol in pyridine.

-

After the addition is complete, stir for 15-60 minutes.

-

Slowly raise the temperature to 10°C - 35°C and maintain for the reaction to complete.

-

-

Work-up and Purification:

-

Pour the reaction mixture into an ice-water mixture.

-

Adjust the pH to a strong basicity with 30% sodium hydroxide solution.

-

Extract with an organic solvent like ether to remove most of the pyridine.

-

Decolorize the aqueous phase with activated carbon and filter.

-

Adjust the pH to 8 with hydrochloric acid.

-

Concentrate the solution under reduced pressure.

-

The crude product can be further purified by crystallization from ethanol (B145695).

-

Purification of Sodium Picosulfate

Achieving high purity is critical for pharmaceutical applications. The primary methods for purifying crude sodium picosulfate are crystallization and extraction.

Crystallization

Crystallization is a key step in obtaining high-purity sodium picosulfate. The choice of solvent is crucial for effective purification.

-

Ethanol-Water System: A common method involves dissolving the crude sodium picosulfate in a mixture of ethanol and water at an elevated temperature (e.g., 55-60°C), followed by cooling to induce crystallization.[8] The resulting crystals are then filtered, washed with cold ethanol, and dried.[8]

-

Methanol (B129727): Anhydrous methanol can also be used for purification. The crude product is refluxed in methanol, followed by cooling and filtration.[9]

Extraction

Liquid-liquid extraction is employed during the work-up phase to remove impurities.

-

Ether Extraction: After neutralization, ether is often used to extract unreacted pyridine and other organic impurities from the aqueous solution containing sodium picosulfate.[9]

-

Chloroform Extraction: Chloroform can be used to extract unreacted 4,4'-(2-pyridinylmethylene)bisphenol.[9]

A generalized workflow for the purification of sodium picosulfate is depicted below.

Caption: General Purification Workflow for Sodium Picosulfate.

Data Presentation

Table 1: Reaction Conditions and Yields for the Synthesis of 4,4'-(2-pyridinylmethylene)bisphenol

| Starting Material | Catalyst/Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| Pyridine-2-carbaldehyde, Phenol | Sulfuric Acid | - | 0-15 | 2 | 28.3 | 87.8 | [3] |

| Pyridine-2-carbaldehyde, Phenol | Hydrochloric Acid, Glacial Acetic Acid | - | 40-50 | 10 | 65.3 | - | [10] |

| Bisacodyl | Sodium Hydroxide | Water | 50 | 0.67 | - | High | [5] |

Note: Purity data is not always specified in the source material.

Table 2: Purification Parameters and Results

| Purification Method | Solvent System | Temperature (°C) | Resulting Purity | Reference |

| Crystallization | Ethanol/Water | Cooled to 20 | High Purity Monohydrate | [8] |

| Crystallization | Methanol | Reflux then cool | Total impurities ≤ 0.1% | [9] |

| Beating Extraction | Ether | - | - | [9] |

Conclusion

The chemical synthesis of sodium picosulfate can be effectively achieved through multiple routes, with the hydrolysis of bisacodyl followed by sulfonation offering a pathway to a high-purity intermediate. The purification of the final product is paramount, and a combination of extraction and crystallization techniques is essential to meet the stringent quality standards required for pharmaceutical use. The detailed protocols and data presented in this guide offer a valuable resource for professionals in the field of drug development and manufacturing, providing a solid foundation for process optimization and scale-up. Further research into more environmentally friendly solvents and catalysts could enhance the sustainability of sodium picosulfate production.

References

- 1. A kind of preparation method of sodium picosulfate - Patent CN-113387877-B - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN113387877B - Preparation method of sodium picosulfate - Google Patents [patents.google.com]

- 3. CN105294544A - Method for preparing high-purity sodium picosulfate - Google Patents [patents.google.com]

- 4. CN105294544B - A kind of preparation method of high purity sodium picosulfate - Google Patents [patents.google.com]

- 5. CN103086957A - Method for preparing high purity sodium picosulfate - Google Patents [patents.google.com]

- 6. CN105175316A - Method for preparing laxative sodium picosulfate - Google Patents [patents.google.com]

- 7. CN113354574A - Synthetic method of sodium picosulfate - Google Patents [patents.google.com]

- 8. CN102060756A - Method for preparing sodium picosulfate monohydrate - Google Patents [patents.google.com]

- 9. CN105254556A - Method for preparing high-purity sodium picosulfate - Google Patents [patents.google.com]

- 10. Preparation method of sodium picosulfate - Eureka | Patsnap [eureka.patsnap.com]

The Molecular Odyssey of Sodium Picosulfate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the molecular mechanism of action of sodium picosulfate, a widely used stimulant laxative. Delving into its journey from a prodrug to its active metabolite, this document elucidates the intricate interactions with the colonic environment at a molecular level, culminating in its therapeutic effect.

Introduction

Sodium picosulfate is a locally acting laxative that is distinguished by its unique activation mechanism within the colon.[1][2] As a prodrug, it remains inert until it reaches the large intestine, where it is transformed by the resident gut microbiota into its active form.[3][4][5] This targeted activation minimizes systemic absorption and focuses its pharmacological activity on the intended site of action. The therapeutic effect of sodium picosulfate is twofold: it stimulates colonic motility and modulates water and electrolyte transport, leading to an increase in stool frequency and a softening of stool consistency.[2][4][6]

The Activation Pathway: From Prodrug to Active Metabolite

The journey of sodium picosulfate begins with its oral administration, after which it transits through the upper gastrointestinal tract largely unchanged due to negligible absorption.[2] Its pharmacological activity is unlocked in the colon through the enzymatic action of the gut microbiota.

Bacterial Enzymatic Conversion

The conversion of sodium picosulfate is not a simple hydrolysis but a biotransformation catalyzed by a novel sulfotransferase enzyme produced by intestinal flora.[7][8] This enzymatic cleavage removes the sulfate (B86663) groups from the sodium picosulfate molecule, yielding the active metabolite, bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM).[1][3][7][9]

Quantitative Aspects of Activation

The enzymatic activity responsible for this biotransformation has been quantified, with the highest activity observed in the cecum.[7][8] The optimal pH for this enzymatic reaction is 9.0.[7][8]

| Parameter | Value | Source |

| Enzyme Activity (Human Feces) | 3.0 µmole/hr/g wet feces | [7][8] |

| Enzyme Activity (Rat Feces) | 0.75 µmole/hr/g wet feces | [7][8] |

| Optimal pH | 9.0 | [7][8] |

Molecular Mechanisms of BHPM Action

Once formed, BHPM exerts its laxative effect through a dual mechanism involving direct stimulation of colonic smooth muscle and modulation of intestinal secretion.

Stimulation of Colonic Motility

BHPM acts as a stimulant laxative by directly increasing the tone and contractility of the colonic smooth muscle.[1][3][10] This effect is concentration-dependent and is more pronounced in the longitudinal muscle of the large intestine.[10]

The pro-motility effect of BHPM is mediated by a direct myogenic mechanism involving the influx of calcium ions through L-type Ca++ channels in the smooth muscle cells.[10] This is evidenced by the fact that the increase in muscle tone is prevented by the L-type Ca++ channel blocker nifedipine, but is not affected by the nerve blocker tetrodotoxin.[10]

Modulation of Intestinal Secretion and Absorption

BHPM also alters fluid and electrolyte transport across the colonic epithelium, leading to an accumulation of water in the lumen and stool softening.[2][4][6] This effect is multifaceted and depends on the side of the epithelial cell on which BHPM acts.[10]

-

Apical Action: When present in the colonic lumen (apical side), BHPM stimulates the secretion of potassium (K+) into the intestinal lumen. This effect is mediated by the activation of large-conductance Ca2+-activated K+ (BK) channels (KCa1.1).[10]

-

Basolateral Action: After potential absorption and action on the basolateral side of the enterocyte, BHPM promotes a nerve-driven secretion of chloride (Cl-) and bicarbonate (HCO3-).[10] This suggests an indirect mechanism involving the enteric nervous system.

While direct evidence for the involvement of aquaporins (AQPs) in the mechanism of sodium picosulfate is still emerging, studies on other laxatives suggest that modulation of AQP3 expression, a key water channel in the colon, could play a role in altering water transport.[11][12]

Experimental Protocols

The elucidation of the molecular mechanisms of sodium picosulfate has been made possible through a variety of in vitro and ex vivo experimental techniques.

Measurement of Bacterial Enzyme Activity

Objective: To quantify the rate of conversion of sodium picosulfate to BHPM by intestinal bacteria.

Protocol Outline:

-

Sample Preparation: Fecal homogenates from human or animal subjects are prepared in an anaerobic environment.

-

Reaction Mixture: The homogenate is incubated with a known concentration of sodium picosulfate in a buffer solution at the optimal pH (9.0) and temperature (e.g., 37°C).

-

Incubation: The reaction is allowed to proceed for a defined period.

-

Termination: The reaction is stopped, for example, by heat inactivation or the addition of a chemical agent.

-

Quantification: The amount of BHPM produced is quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC).

-

Calculation: Enzyme activity is expressed as the amount of product formed per unit time per gram of feces.[7][8]

Assessment of Muscle Contractility

Objective: To measure the effect of BHPM on the contractility of colonic smooth muscle.

Protocol Outline (using Isometric Force Transducers):

-

Tissue Preparation: Strips of circular and longitudinal muscle are dissected from fresh human or animal colonic tissue.

-

Mounting: The muscle strips are mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with carbogen (B8564812) (95% O2, 5% CO2).

-

Transducer Connection: One end of the muscle strip is fixed, and the other is connected to an isometric force transducer to record changes in muscle tension.

-

Equilibration: The tissue is allowed to equilibrate until a stable baseline tone is achieved.

-

Drug Application: Increasing concentrations of BHPM (e.g., 0.5-5 µM) are added to the organ bath.[10]

-

Data Recording: Changes in muscle tension are continuously recorded.

-

Inhibitor Studies: To investigate the mechanism, experiments can be repeated in the presence of specific channel blockers (e.g., nifedipine) or nerve blockers (e.g., tetrodotoxin).[10]

Measurement of Ion Transport

Objective: To measure the effect of BHPM on ion secretion and absorption across the colonic epithelium.

Protocol Outline (using Ussing Chambers):

-

Tissue Preparation: A section of colonic mucosa/submucosa is dissected and mounted between two halves of a Ussing chamber, separating the apical (luminal) and basolateral (serosal) sides.

-

Solution bathing: Both sides of the tissue are bathed in identical physiological salt solutions, maintained at 37°C and aerated with carbogen.

-

Short-Circuit Current (Isc) Measurement: The potential difference across the epithelium is clamped to zero using an external voltage clamp, and the resulting short-circuit current (a measure of net ion transport) is continuously recorded.

-

Drug Application: BHPM is added to either the apical or basolateral chamber to assess its site-specific effects.[10]

-

Ion Substitution and Inhibitor Studies: To identify the specific ions being transported and the channels involved, experiments can be performed with ion-substituted solutions or in the presence of specific ion channel blockers (e.g., iberiotoxin (B31492) for BK channels).[10]

References

- 1. droracle.ai [droracle.ai]

- 2. mims.com [mims.com]

- 3. Sodium picosulfate - Wikipedia [en.wikipedia.org]

- 4. nbinno.com [nbinno.com]

- 5. Sodium picosulfate/magnesium citrate: a review of its use as a colorectal cleanser - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. clinicaltrials.eu [clinicaltrials.eu]

- 7. The role of intestinal bacteria in the transformation of sodium picosulfate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]

- 10. bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM)-the active metabolite of the laxatives bisacodyl and sodium picosulfate-enhances contractility and secretion in human intestine in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Aquaporins in the Colon as a New Therapeutic Target in Diarrhea and Constipation - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Metabolism of Sodium Picosulfate by Intestinal Bacteria

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium picosulfate is a stimulant laxative belonging to the triarylmethane group of compounds.[1] It is administered as a pharmacologically inactive prodrug, which requires metabolic activation within the gastrointestinal tract to exert its therapeutic effect.[2][3] The conversion to its active form is exclusively mediated by the enzymatic activity of the gut microbiota, making the study of its in vitro metabolism a critical aspect of understanding its mechanism of action, efficacy, and potential variability among individuals.[4][5] This document provides a comprehensive technical overview of the in vitro metabolism of sodium picosulfate by intestinal bacteria, detailing the metabolic pathway, enzymatic processes, quantitative data, and relevant experimental protocols.

Metabolic Activation Pathway

The fundamental metabolic step is the hydrolysis of the two sulfate (B86663) ester groups from the parent molecule, sodium picosulfate. This biotransformation is carried out by bacteria residing in the colon.[1][6] The process yields the active metabolite, bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM), which is responsible for the laxative effect.[2][3][7] BHPM, also known as DPM, directly stimulates the colonic mucosa, increasing peristalsis and promoting the accumulation of water and electrolytes in the colonic lumen.[1][2][8]

References

- 1. Ezylife | 10 mg | Tablet | ইজিলাইফ ১০ মি.গ্রা. ট্যাবলেট | Pharmasia Limited | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]

- 2. Sodium picosulfate - Wikipedia [en.wikipedia.org]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. my.clevelandclinic.org [my.clevelandclinic.org]

- 5. Mechanisms of gastrointestinal microflora on drug metabolism in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. droracle.ai [droracle.ai]

- 7. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]

- 8. Forced Degradation Studies on Sodium Picosulfate and Separation of 15 Process Related Impurities/Degradants by HPLC [scirp.org]

A Comprehensive Technical Guide to the Chemical Properties and Stability of Sodium Picosulfate Reference Standard

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core chemical properties and stability profile of the Sodium Picosulfate reference standard. The information is curated to support researchers, scientists, and drug development professionals in ensuring the quality, efficacy, and safety of pharmaceutical preparations containing this active ingredient. All quantitative data is presented in structured tables for ease of comparison, and key experimental protocols and pathways are visualized.

Chemical and Physical Properties

Sodium Picosulfate is a stimulant laxative belonging to the diphenylmethane (B89790) class.[1] It is officially known as 4,4'-(2-pyridylmethylene)diphenyl bis(hydrogen sulfate) disodium (B8443419) salt.[1] As a reference standard, a thorough understanding of its chemical and physical characteristics is paramount for accurate analytical method development and stability assessment.

| Property | Value | References |

| Chemical Name | 4,4'-(2-pyridinylmethylene)bis[phenol] 1,1'-bis(hydrogen sulfate), disodium salt | [2] |

| CAS Number | 10040-45-6 | [2][3] |

| Molecular Formula | C₁₈H₁₃NNa₂O₈S₂ | [2][4] |

| Molecular Weight | 481.41 g/mol | [2][4] |

| Appearance | White to off-white crystalline powder | [2][5][6] |

| Melting Point | 283-286 °C; 275 °C (decomposes) | [1][3][4][7] |

| Solubility | Freely soluble in water; Slightly soluble in ethanol; Practically insoluble in ether | [3][5][6] |

| pKa | Data not available in the reviewed literature. | |

| LogP (Partition Coefficient) | -1.62 | [8] |

Stability Profile and Degradation Pathways

The stability of a reference standard is critical for its intended use. Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods. Sodium Picosulfate has been subjected to stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.[1][8]

Forced Degradation Studies

Forced degradation studies expose the drug substance to conditions more severe than accelerated stability testing to elicit degradation.[1][8] This information is crucial for understanding the intrinsic stability of the molecule and for developing robust analytical methods capable of separating the active ingredient from any degradants.[1][9]

| Stress Condition | Details | Major Degradation Products/Observations | References |

| Acidic Hydrolysis | Subjecting the drug substance to acidic conditions. | Increased formation of related substances, particularly Impurity A (the primary hydrolytic degradation product). | [9][10] |

| Alkaline Hydrolysis | Exposure to basic conditions, which promotes hydrolytic degradation. | Follows pseudo-first-order kinetics, with the degradation rate increasing with higher pH and temperature. The primary mechanism is base-catalyzed ester hydrolysis. | [10][11] |

| Oxidative Degradation | Treatment with an oxidizing agent such as hydrogen peroxide. | Prone to oxidative degradation. Major impurities include Sodium Picosulfate Benzyl Alcohol Impurity and various N-oxide degradants. | [9][10] |

| Thermal Degradation | Exposure to high temperatures (e.g., 25, 40, 60, and 80 °C). | Thermal degradation can yield 4-[(pyridin-2-yl)(4-hydroxyphenyl)methyl]phenyl sodium sulfate. | [9][12] |

| Photolytic Degradation | Exposure to UV and visible light. | The drug substance is generally considered photostable. | [1] |

Degradation Pathway Visualization

The following diagram illustrates the key degradation pathways of Sodium Picosulfate under various stress conditions.

Caption: Key degradation pathways of Sodium Picosulfate.

Analytical Methodologies for Stability Assessment

A variety of analytical techniques are employed to assess the purity and stability of Sodium Picosulfate. High-Performance Liquid Chromatography (HPLC) is the most common method, valued for its ability to separate and quantify the active pharmaceutical ingredient (API) in the presence of its degradation products and impurities.[8]

High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is one that can accurately measure the decrease in the amount of the active ingredient due to degradation.[9] Several HPLC methods have been developed for the analysis of Sodium Picosulfate.

| Column | Mobile Phase | Flow Rate | Detection Wavelength | Reference |

| Hypersil BDS C18, 5.0 µm, 4.6 × 250 mm | A: 0.01 M Disodium hydrogen phosphate (B84403) and 0.01 M potassium phosphate monobasic buffer with 1 mL of triethylamine (B128534) in 1000 mL water, pH 7.5. B: Acetonitrile. (Gradient) | 0.9 mL/min | 220 nm (primary), 263 nm (secondary) | [8] |

| ZORBAX Eclipse XDB C-18, 5 µm, 4.6 mm × 250 mm | Phosphate buffer (pH 7.0) : Acetonitrile (85:15 v/v) | 1.5 mL/min | 263 nm | [11][12] |

| Purospher® STAR, RP – 18 C, 5 µm, 250 × 4.0 mm | Buffer : Acetonitrile : Isopropyl alcohol (55:43:2 v/v/v). Buffer contains disodium hydrogen phosphate, water, and cetyltrimethylammonium bromide, pH 7.0. | 1.0 mL/min | 263 nm | |

| Thermo Accucore RP-MS, 2.6 μm, 100 mm × 2.1 mm | Acetonitrile : 10 mmol/L ammonium (B1175870) acetate (B1210297) solution (15:85, v/v) | 0.3 mL/min | MS/MS Detection |

Experimental Workflow for Stability Study

The following diagram outlines a typical experimental workflow for conducting a stability study on a Sodium Picosulfate reference standard.

Caption: Workflow for a Sodium Picosulfate stability study.

Conclusion

This technical guide consolidates critical information on the chemical properties and stability of the Sodium Picosulfate reference standard. The provided data on its physicochemical characteristics, behavior under stress conditions, and established analytical methodologies serves as a valuable resource for ensuring the development of high-quality, stable, and effective pharmaceutical products. A thorough understanding of these parameters is fundamental for regulatory compliance and for guaranteeing the safety and efficacy of medicines containing Sodium Picosulfate.

References

- 1. 10040-45-6 | CAS DataBase [m.chemicalbook.com]

- 2. Monosodium phosphate | H2NaO4P | CID 23672064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1307301-38-7 Sodium picosulfate monohydrate AKSci 2724AH [aksci.com]

- 4. Sodium Picosulfate | 1307301-38-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. apexbt.com [apexbt.com]

- 6. haihangchem.com [haihangchem.com]

- 7. henryschein.com [henryschein.com]

- 8. publications.aap.org [publications.aap.org]

- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 10. medchemexpress.com [medchemexpress.com]

- 11. dl.icdst.org [dl.icdst.org]

- 12. Laxoberon | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

"spectroscopic analysis of Sodium Picosulfate standard (NMR, IR, MS)"

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of the sodium picosulfate standard, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Detailed experimental protocols, quantitative data, and a visualization of its metabolic activation pathway are presented to support research, development, and quality control activities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of sodium picosulfate. Herein, we provide the expected chemical shifts for ¹H and ¹³C NMR.

¹H NMR Data

The ¹H NMR spectrum of sodium picosulfate, typically recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), exhibits characteristic signals corresponding to the aromatic and methine protons.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Pyridinyl-H | 8.4 - 8.6 | d | ~4.0 |

| Pyridinyl-H | 7.6 - 7.8 | t | ~7.7 |

| Pyridinyl-H | 7.2 - 7.4 | d | ~7.8 |

| Pyridinyl-H | 7.1 - 7.3 | t | ~6.2 |

| Phenyl-H (ortho to sulfate) | 7.2 - 7.4 | d | ~8.5 |

| Phenyl-H (meta to sulfate) | 7.0 - 7.2 | d | ~8.5 |

| Methine-H | 5.8 - 6.0 | s | - |

Note: The exact chemical shifts and coupling constants may vary slightly depending on the experimental conditions, including solvent and concentration.

¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon framework of the sodium picosulfate molecule. The expected chemical shifts are detailed below.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Pyridinyl C (quaternary) | 160 - 162 |

| Pyridinyl C-H | 148 - 150 |

| Phenyl C (ipso, attached to O) | 148 - 150 |

| Phenyl C (ipso, attached to methine) | 140 - 142 |

| Pyridinyl C-H | 136 - 138 |

| Phenyl C-H | 130 - 132 |

| Phenyl C-H | 122 - 124 |

| Pyridinyl C-H | 121 - 123 |

| Methine C | 55 - 57 |

Experimental Protocol for NMR Analysis

Objective: To acquire ¹H and ¹³C NMR spectra of a sodium picosulfate standard.

Materials:

-

Sodium Picosulfate standard

-

Deuterated dimethyl sulfoxide (DMSO-d₆) with 0.03% v/v tetramethylsilane (B1202638) (TMS)

-

NMR tubes (5 mm)

-

Volumetric flask

-

Pipettes

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the sodium picosulfate standard.

-

Dissolve the sample in approximately 0.7 mL of DMSO-d₆ in a small vial.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium (B1214612) signal of DMSO-d₆.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected proton chemical shift range (e.g., 0-10 ppm).

-

Use a standard single-pulse experiment.

-

Set the pulse angle to 30-45 degrees.

-

Set the relaxation delay to at least 5 times the longest T₁ relaxation time (typically 1-2 seconds for small molecules).

-

Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the expected carbon chemical shift range (e.g., 0-170 ppm).

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the pulse angle to 30 degrees.

-

Set a relaxation delay of 2 seconds.

-

Acquire a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decays (FIDs).

-

Phase the spectra.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

-

Integrate the ¹H signals and pick the peaks for both ¹H and ¹³C spectra.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in sodium picosulfate by measuring the absorption of infrared radiation.

IR Data

The IR spectrum of sodium picosulfate shows characteristic absorption bands for its functional groups.

| Wavenumber (cm⁻¹) | Vibrational Assignment |

| ~3100 - 3000 | Aromatic C-H stretch |

| ~1600, ~1480, ~1440 | Aromatic C=C stretching |

| ~1250 - 1200 | Asymmetric SO₂ stretch (sulfate) |

| ~1060 - 1020 | Symmetric SO₂ stretch (sulfate) |

| ~1000 - 950 | S-O stretch |

| ~850 - 800 | Aromatic C-H out-of-plane bend |

Experimental Protocol for FT-IR Analysis

Objective: To obtain the FT-IR spectrum of a sodium picosulfate standard using the KBr pellet method.

Materials:

-

Sodium Picosulfate standard

-

Potassium bromide (KBr), IR grade, desiccated

-

Agate mortar and pestle

-

Pellet press and die

-

FT-IR spectrometer

Procedure:

-

Sample Preparation (KBr Pellet):

-

Place approximately 1-2 mg of the sodium picosulfate standard and about 100-200 mg of dry KBr powder in an agate mortar.

-

Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained.

-

Transfer a portion of the powder into the pellet die.

-

Assemble the die and place it in the hydraulic press.

-

Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

-

Carefully remove the pellet from the die.

-

-

Spectral Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The sample spectrum is automatically ratioed against the background spectrum to produce the absorbance or transmittance spectrum.

-

Label the significant absorption bands.

-

Mass Spectrometry (MS)

Mass spectrometry is a sensitive analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of sodium picosulfate.

MS Data

Electrospray ionization (ESI) in positive mode is a suitable method for the analysis of sodium picosulfate. In tandem mass spectrometry (MS/MS), the precursor ion is fragmented to produce characteristic product ions.

| Ion | Precursor Ion (m/z) | Product Ion (m/z) |

| Picosulfate (PICO) | 438.1 | 278.1 |

Note: The precursor ion at m/z 438.1 corresponds to the picosulfuric acid [M-2Na+3H]⁺.

Experimental Protocol for LC-MS/MS Analysis

Objective: To confirm the identity of sodium picosulfate using liquid chromatography-tandem mass spectrometry.

Materials:

-

Sodium Picosulfate standard

-

Acetonitrile (LC-MS grade)

-

Ammonium (B1175870) acetate (B1210297) (LC-MS grade)

-

Water (LC-MS grade)

-

LC-MS/MS system with an electrospray ionization (ESI) source

Procedure:

-

Sample and Mobile Phase Preparation:

-

Prepare a stock solution of sodium picosulfate in a suitable solvent (e.g., water:acetonitrile, 1:1 v/v) at a concentration of approximately 1 mg/mL.

-

Prepare a working solution by diluting the stock solution to a final concentration of approximately 1 µg/mL.

-

Prepare the mobile phases. For example, Mobile Phase A: 10 mM ammonium acetate in water, and Mobile Phase B: Acetonitrile.

-

-

LC Method:

-

Use a suitable C18 column (e.g., 2.1 x 100 mm, 2.6 µm).

-

Set the column temperature to 35 °C.

-

Use a gradient elution, for example: starting with 15% B, increasing to 95% B over several minutes.

-

Set the flow rate to 0.3 mL/min.

-

Set the injection volume to 5 µL.

-

-

MS Method:

-

Operate the ESI source in positive ion mode.

-

Optimize the source parameters (e.g., spray voltage, capillary temperature, gas flows).

-

Set the instrument to perform MS/MS analysis using multiple reaction monitoring (MRM).

-

Set the precursor ion for sodium picosulfate to m/z 438.1.

-

Set the product ion for fragmentation to m/z 278.1.

-

Optimize the collision energy to maximize the product ion signal.

-

-

Data Acquisition and Analysis:

-

Inject the sample solution and acquire the data.

-

Analyze the chromatogram for the retention time of the peak corresponding to sodium picosulfate.

-

Confirm the presence of the specified precursor-to-product ion transition.

-

Metabolic Activation of Sodium Picosulfate

Sodium picosulfate is a prodrug that is metabolically inactive until it reaches the colon. There, gut bacteria hydrolyze the sulfate (B86663) esters to release the active metabolite, 4,4'-dihydroxydiphenyl-(2-pyridyl)-methane (BHPM). BHPM is a stimulant laxative that acts directly on the colonic mucosa to increase peristalsis.

Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a sodium picosulfate standard.

"understanding the prodrug nature of Sodium Picosulfate in research"

A Technical Guide for Scientists and Drug Development Professionals

Sodium picosulfate is a stimulant laxative that operates on a sophisticated, colon-specific prodrug principle.[1][2] It is administered in an inactive form and requires metabolic activation by the gut microbiota to exert its therapeutic effect.[3][4] This targeted activation makes it a subject of significant interest in gastroenterology and drug development. This guide provides an in-depth examination of the mechanisms, pharmacokinetics, and experimental methodologies crucial for researching this compound.

Core Mechanism of Action: A Colon-Targeted Prodrug

Sodium picosulfate itself is pharmacologically inert with minimal systemic absorption.[3] Its efficacy is entirely dependent on its conversion within the large intestine.

-

Activation by Gut Microbiota: Upon reaching the colon, sodium picosulfate is metabolized by bacterial enzymes.[5][6] Specifically, intestinal flora produce a sulfotransferase enzyme that hydrolyzes the parent compound.[7][8] Early research definitively established this microbial role by demonstrating that germ-free rats do not excrete the active metabolite after oral administration of sodium picosulfate, and treatment with antibiotics like neomycin inhibits this conversion in normal rats.[9][10]

-

The Active Metabolite: The hydrolysis of sodium picosulfate yields the active metabolite, bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM) , also known as 4,4'-dihydroxydiphenyl-(2-pyridyl)methane.[1][11][12] This is the same active compound produced from the metabolism of bisacodyl (B1667424).[3][4][10]

-

Dual Laxative Effect: BHPM acts directly on the colonic mucosa to produce a dual laxative effect.[4][13] It stimulates sensory nerve endings to increase the frequency and force of peristaltic contractions (a prokinetic effect) and has an anti-absorptive-secretory effect, promoting the retention of water and electrolytes in the colonic lumen.[4][14][15]

Pharmacokinetic Profile

The pharmacokinetic properties of sodium picosulfate underscore its prodrug nature, characterized by low systemic exposure of the parent drug and its active metabolite.

Table 1: Pharmacokinetic Parameters of Sodium Picosulfate (Parent Drug)

| Parameter | Value | Source(s) |

| Peak Plasma Conc. (Cmax) | 2.3 - 3.2 ng/mL | [9][14] |

| Time to Peak (Tmax) | 1.9 - 7.1 hours | [9][14] |

| Terminal Half-life (t½) | ~7.4 hours | [13][14] |

| Urinary Excretion (Unchanged) | 0.19% - 0.2% of administered dose | [9][13][14] |

Table 2: Pharmacokinetic Parameters of BHPM (Active Metabolite)

| Parameter | Value | Source(s) |

| Peak Plasma Conc. (Cmax) | Very low; often below limit of quantification (0.1 ng/mL) | [9][13] |

| Time to Peak (Tmax) | ~9.0 hours (considerably longer than parent drug) | [16] |

| Metabolism | Undergoes enterohepatic circulation as its glucuronide salt | [16] |

| Urinary Excretion | Primarily excreted as the glucuronide-conjugated form | [9][13] |

The minimal absorption and low plasma levels of both sodium picosulfate and BHPM confirm that the laxative action is a local effect within the colon and not dependent on systemic drug levels.[4]

Quantitative Analysis of Metabolic Conversion

The conversion of sodium picosulfate to BHPM is catalyzed by a bacterial sulfotransferase, with enzymatic activity varying between species.

Table 3: Enzyme Activity for Sodium Picosulfate Biotransformation

| Parameter | Finding | Source(s) |

| Enzyme Type | Novel sulfotransferase (not sulfatase) | [7][8] |

| Optimal pH | 9.0 | [7][8] |

| Primary Location | Highest activity in the cecum contents | [7][8] |

| Enzyme Activity (Human) | 3.0 µmol/hr/g wet feces (at pH 8.0) | [7][8] |

| Enzyme Activity (Rat) | 0.75 µmol/hr/g wet feces (at pH 8.0) | [7][8] |

digraph "BHPM_Mechanism" { graph [splines=true, bgcolor="#F1F3F4", maxsize="760"]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#202124"];BHPM [label="BHPM (Active Metabolite)\nActs on Colonic Mucosa", fillcolor="#34A853", fontcolor="#FFFFFF"]; Stimulant [label="Stimulates Enteric Nerves\n↑ Peristalsis", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Secretagogue [label="Inhibits Water Absorption\nPromotes Ion Secretion", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Laxation [label="Laxative Effect\n(Bowel Evacuation)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

BHPM -> Stimulant [label=" Prokinetic Effect "]; BHPM -> Secretagogue [label=" Anti-absorptive/\n Secretory Effect "]; Stimulant -> Laxation; Secretagogue -> Laxation; }

Experimental Protocols for Research

Investigating the prodrug nature of sodium picosulfate requires specific in vivo, ex vivo, and analytical methodologies.

A. In Vivo Protocol: Demonstrating Microbiota-Dependence in a Rat Model

This protocol is based on classic experiments that established the role of gut flora.[9][10]

-

Animal Groups:

-

Group 1: Conventional (normal) rats.

-

Group 2: Germ-free rats.

-

Group 3: Conventional rats treated with a broad-spectrum oral antibiotic (e.g., neomycin) for several days prior to the experiment to suppress gut flora.

-

-

Administration: Administer a single oral dose of sodium picosulfate to all groups.

-

Sample Collection: Collect feces and urine from all animals over a 24-48 hour period.

-

Analysis:

-

Homogenize fecal samples.

-

Use a validated analytical method (e.g., LC-MS/MS) to quantify the concentrations of both unchanged sodium picosulfate and the active metabolite BHPM in fecal and urine samples.

-

-

Expected Outcome: BHPM will be detected in the feces of conventional rats (Group 1) but will be absent or significantly reduced in the feces of germ-free (Group 2) and antibiotic-treated rats (Group 3), confirming that bacterial metabolism is necessary for activation.

B. In Vitro Protocol: Fecal Homogenate Assay for Enzyme Activity

This method quantifies the metabolic capacity of intestinal microbiota.[7][8]

-

Sample Preparation:

-

Collect fresh fecal samples (human or animal).

-

Prepare a fecal homogenate by suspending a known weight of feces in an anaerobic buffer solution (e.g., phosphate (B84403) buffer, pH 8.0).

-

-

Incubation:

-

Add a known concentration of sodium picosulfate to the fecal homogenate.

-

Incubate the mixture under anaerobic conditions at 37°C for a specified time period (e.g., 60 minutes).

-

-

Reaction Termination & Extraction:

-

Stop the enzymatic reaction (e.g., by adding acetonitrile (B52724) or by heat inactivation).

-

Centrifuge the sample to pellet solids.

-

Extract the supernatant containing the analyte and metabolite.

-

-

Quantification: Analyze the supernatant using HPLC or LC-MS/MS to measure the amount of BHPM formed.

-

Calculation: Express enzyme activity as the rate of BHPM formation per unit of time per gram of wet feces (e.g., µmol/hr/g).

C. Analytical Protocol: LC-MS/MS Method for Plasma Quantification

A high-sensitivity liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is required for the simultaneous determination of sodium picosulfate and its metabolites in biological matrices.[9][17]

-

Sample Preparation:

-

To a plasma sample (e.g., 100 µL), add an internal standard (e.g., deuterium-labeled versions of the analytes).

-

Perform protein precipitation by adding a solvent like acetonitrile.

-

Vortex and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant for analysis.

-

-

Chromatographic Separation:

-

Column: Use a reverse-phase C18 column.

-

Mobile Phase: Employ a gradient elution using a mixture of an aqueous buffer (e.g., 10mM ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile). The gradient is crucial to separate the parent drug from its conjugated metabolites.[17]

-

-

Mass Spectrometric Detection:

-

Ionization: Use an electrospray ionization (ESI) source, typically in positive mode.

-

Detection: Operate the tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

-

MRM Transitions (Example):

-

Sodium Picosulfate (PICO): m/z 438.1 → m/z 278.1

-

BHPM: m/z 278.1 → m/z 184.2

-

BHPM-Glucuronide (M1): m/z 454.1 → m/z 184.2

-

BHPM-Sulfate (M2): m/z 358.1 → m/z 184.2[17]

-

-

-

Validation: The method must be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

Conclusion

The prodrug nature of sodium picosulfate is a classic example of targeted drug delivery, leveraging the unique metabolic environment of the human colon. Its activation is entirely dependent on the enzymatic activity of the resident gut microbiota, which transforms the inert parent molecule into the active laxative agent, BHPM. This mechanism ensures that the drug's effect is localized to the large intestine, minimizing systemic exposure and potential off-target effects. For researchers, a thorough understanding of the microbial interactions, pharmacokinetic profile, and specialized analytical methodologies is essential for accurately evaluating this compound and developing next-generation colon-targeted therapies.

References

- 1. Sodium picosulfate - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. Bisacodyl and Sodium Picosulfate Improve Bowel Function and Quality of Life in Patients with Chronic Constipation—Analysis of Pooled Data from Two Randomized Controlled Trials [scirp.org]

- 5. Sodium picosulfate/magnesium citrate: a review of its use as a colorectal cleanser - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. The role of intestinal bacteria in the transformation of sodium picosulfate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]

- 10. Bis-(p-hydroxyphenyl)-pyridyl-2-methane: The common laxative principle of Bisacodyl and sodium picosulfate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Forced Degradation Studies on Sodium Picosulfate and Separation of 15 Process Related Impurities/Degradants by HPLC [scirp.org]

- 12. 4,4'-Dihydroxydiphenyl(2-pyridyl)methane | C18H15NO2 | CID 69046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. drugs.com [drugs.com]

- 14. droracle.ai [droracle.ai]

- 15. bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM)-the active metabolite of the laxatives bisacodyl and sodium picosulfate-enhances contractility and secretion in human intestine in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. e-lactancia.org [e-lactancia.org]

- 17. researchgate.net [researchgate.net]

"Sodium Picosulfate's active metabolite BHPM (bis-(p-hydroxyphenyl)-pyridyl-2-methane)"

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium picosulfate is a widely utilized stimulant laxative that requires metabolic activation within the colon to exert its therapeutic effect.[[“]][[“]] This activation is carried out by the gut microbiota, which hydrolyzes the prodrug into its active form, bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM).[[“]][[“]][3] BHPM is the common active metabolite for both sodium picosulfate and bisacodyl.[3][4] This technical guide provides a comprehensive overview of the pharmacology of BHPM, including its mechanism of action, pharmacokinetics, and the experimental methodologies used to characterize its effects. The information is intended for researchers, scientists, and professionals involved in drug development and gastrointestinal pharmacology.

Metabolic Activation of Sodium Picosulfate

Sodium picosulfate itself has no direct physiological effect on the intestine.[[“]] Its conversion to the pharmacologically active BHPM is dependent on the enzymatic activity of the colonic bacteria.[[“]][5] Specifically, bacterial sulfatases in the colon hydrolyze sodium picosulfate to release BHPM.[[“]] This localized activation within the colon ensures that the laxative effect is targeted to the large intestine.[[“]]

Mechanism of Action

BHPM exerts a dual-action laxative effect on the colon, encompassing both pro-secretory and pro-kinetic activities.[4][7] It directly stimulates the colonic mucosa, leading to an increase in both motility and fluid secretion into the intestinal lumen.[[“]][8]

Pro-Kinetic Effect: Stimulation of Colonic Motility

BHPM directly stimulates the smooth muscle of the colon, leading to increased peristalsis.[[“]][8] This action accelerates colonic transit and facilitates bowel evacuation.[8] Studies on isolated human intestinal preparations have shown that BHPM concentration-dependently increases the tone of both circular and longitudinal muscles.[9][10] This effect is mediated through the activation of L-type Ca++ channels in the smooth muscle cells.[9][10]

Pro-Secretory Effect: Enhancement of Fluid and Electrolyte Secretion

In addition to its effects on motility, BHPM stimulates the secretion of water and electrolytes into the colonic lumen.[[“]][8] This increases the water content of the stool, making it softer and easier to pass.[8] The secretory mechanism is complex and appears to differ depending on whether BHPM is acting from the luminal (apical) or the blood (basolateral) side of the colonic epithelium.[9][10] Luminal application of BHPM leads to an increase in K+ secretion, an effect that is reversed by the KCa1.1 (BK) channel blocker, iberiotoxin.[9][10] In contrast, basolateral application results in a nerve-driven secretion of Cl- and HCO3-, which is sensitive to the nerve blocker tetrodotoxin.[9][10]

Quantitative Data

The following tables summarize the available quantitative data on the pharmacokinetics and pharmacodynamics of BHPM.

Pharmacokinetic Parameters of BHPM

The systemic exposure to BHPM after oral administration of sodium picosulfate is low.[10] The majority of the administered dose is excreted in the feces as BHPM.[11]

| Parameter | Value | Reference |

| Mean Cmax (ng/mL) | 0.05 | [10] |

| Mean Tmax (hours) | 9 | [3][5] |

| Urinary Recovery (% of administered drug) | 0.01 | [10] |

Note: The reported Cmax of 0.05 ng/mL was the mean plasma level from a study including 16 subjects, and was below the lower limit of quantification (0.1 ng/mL) for most subjects. For the 3 subjects with measurable levels, the Cmax was 0.54 ng/mL.[10]

Concentration-Dependent Effects of BHPM on Intestinal Muscle Tone

In vitro studies on human colonic preparations have demonstrated that BHPM increases muscle tone in a concentration-dependent manner.[9][10]

| BHPM Concentration (μM) | Effect on Muscle Tone | Reference |

| 0.5 - 5 | Concentration-dependent increase in circular and longitudinal muscle tone. | [9][10] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of BHPM.

Ussing Chamber Technique for Measuring Epithelial Ion Transport

The Ussing chamber is a vital tool for studying ion transport across epithelial tissues.[[“]]

Objective: To measure the effect of BHPM on electrogenic ion transport across isolated human colonic mucosa.

Materials:

-

Ussing chamber system

-

Krebs-Ringer bicarbonate solution (KRB)

-

BHPM stock solution

-

Voltage-clamp amplifier

-

Data acquisition system

-

Human colonic tissue specimens

Procedure:

-

Tissue Preparation: Obtain fresh human colonic tissue and immediately place it in ice-cold, oxygenated KRB. Dissect the mucosa and submucosa from the underlying muscle layers.

-

Chamber Setup: Mount the dissected tissue between the two halves of the Ussing chamber, separating the mucosal (apical) and serosal (basolateral) sides. Fill both chambers with equal volumes of pre-warmed (37°C) and oxygenated KRB.

-

Equilibration: Allow the tissue to equilibrate for at least 30-60 minutes, during which the transepithelial potential difference (PD) and resistance (TER) should stabilize.

-

Short-Circuit Current (Isc) Measurement: Clamp the transepithelial voltage to 0 mV using the voltage-clamp amplifier. The current required to maintain this voltage is the short-circuit current (Isc), which represents the net active ion transport across the epithelium.

-

BHPM Application: Add BHPM to either the mucosal or serosal chamber in a cumulative, concentration-dependent manner. Record the change in Isc after each addition.

-

Data Analysis: Plot the change in Isc against the BHPM concentration to generate a dose-response curve.

Isometric Force Transducers for Measuring Intestinal Muscle Contractility

Isometric force transducers are used to measure the contractile force of isolated muscle strips at a constant length.[12]

Objective: To quantify the effect of BHPM on the contractility of human colonic smooth muscle.

Materials:

-

Organ bath system with temperature control and aeration

-

Isometric force transducers

-

Data acquisition system

-

Krebs-Ringer bicarbonate solution (KRB)

-

BHPM stock solution

-

Human colonic tissue specimens

Procedure:

-

Tissue Preparation: Obtain fresh human colonic tissue and dissect longitudinal or circular muscle strips.

-

Mounting: Mount the muscle strips vertically in the organ baths, with one end attached to a fixed hook and the other to an isometric force transducer.

-

Equilibration: Equilibrate the muscle strips in oxygenated KRB at 37°C under a resting tension (e.g., 1 gram) for at least 60 minutes.

-

Baseline Recording: Record the spontaneous contractile activity of the muscle strips.

-

BHPM Application: Add BHPM to the organ bath in a cumulative, concentration-dependent manner.

-

Data Analysis: Measure the change in baseline tension and the amplitude and frequency of phasic contractions after each addition of BHPM.

Signaling Pathways

The following diagrams illustrate the proposed signaling pathways for the pro-kinetic and pro-secretory effects of BHPM.

Pro-Kinetic Effect on Colonic Smooth Muscle Cells

The contractile effect of BHPM on colonic smooth muscle is primarily mediated by the influx of extracellular calcium through L-type calcium channels.[9][10][13]

Pro-Secretory Effect on Colonic Epithelial Cells

The secretory effects of BHPM are multifaceted. On the apical side, it appears to activate KCa1.1 (BK) channels, leading to K+ secretion.[9][10] On the basolateral side, it triggers a neurally mediated pathway.[9][10] The exact upstream signaling events leading to the activation of these channels by BHPM require further investigation.

Logical Experimental Workflow

The investigation of a novel laxative agent like BHPM typically follows a structured experimental workflow, moving from initial screening to detailed mechanistic studies.

Conclusion

BHPM, the active metabolite of sodium picosulfate, is a potent stimulant laxative with a dual mechanism of action that enhances both colonic motility and secretion. Its pro-kinetic effects are mediated by the activation of L-type Ca++ channels in smooth muscle cells, while its pro-secretory actions involve the modulation of ion channels in the colonic epithelium. The localized activation of sodium picosulfate to BHPM in the colon provides a targeted therapeutic effect. Further research into the precise molecular interactions and signaling cascades initiated by BHPM will continue to refine our understanding of this important therapeutic agent and may pave the way for the development of novel treatments for constipation and other motility disorders.

References

- 1. consensus.app [consensus.app]

- 2. consensus.app [consensus.app]

- 3. Pharmacology of laxatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. L-type calcium channel - Wikipedia [en.wikipedia.org]

- 6. consensus.app [consensus.app]

- 7. Cellular Mechanisms Underlying the Laxative Effect of Flavonol Naringenin on Rat Constipation Model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. L-type Ca2+ channels in heart and brain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Preclinical experimental models for assessing laxative activities of substances/products under investigation: a scoping review of the literature - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. Role of activation of protein kinase C in the stimulation of colonic epithelial proliferation and reactive oxygen formation by bile acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacology of L-type Calcium Channels: Novel Drugs for Old Targets? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Role of activation of protein kinase C in the stimulation of colonic epithelial proliferation by unsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

"solubility profile of Sodium Picosulfate in various laboratory solvents"

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of sodium picosulfate in a range of common laboratory solvents. The information contained herein is intended to support research, development, and formulation activities involving this active pharmaceutical ingredient.

Introduction to Sodium Picosulfate

Sodium picosulfate is a stimulant laxative used for the treatment of constipation and for bowel cleansing prior to medical procedures such as colonoscopy. It is a prodrug that is hydrolyzed by colonic bacteria to its active metabolite, bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM), which then exerts its pharmacological effect directly on the colonic mucosa. A thorough understanding of its solubility is critical for developing stable and effective pharmaceutical formulations and for designing in vitro and in vivo experiments.

Quantitative Solubility Data

The solubility of sodium picosulfate has been determined in several key laboratory solvents. The following table summarizes the available quantitative data to facilitate comparison. It is important to note that variations in experimental conditions (e.g., temperature, pH, solid-state form of the compound) can influence solubility values, leading to the range of data reported in the literature.

| Solvent | Solubility (mg/mL) | Notes |

| Water | ≥ 50.3[1], 88[2], ≥ 100[3][4], 96[5], "Freely soluble"[3][6][7][8][9][10] | Exhibits high solubility in aqueous media. The term "freely soluble" as per the European Pharmacopoeia indicates that 1 part of solute dissolves in 1 to 10 parts of solvent. |

| Dimethyl Sulfoxide (DMSO) | ≥ 13.05[1], ~30[1], 50[2], 96[5], 100[4], 10[11] | Highly soluble in DMSO, a common solvent for in vitro assays. |

| Ethanol (B145695) (EtOH) | ≥ 2.69[1], ~1[1], 3[2][5], "Slightly soluble"[3][6][7][8][9][10] | Exhibits lower solubility in ethanol compared to water and DMSO. The term "slightly soluble" as per the European Pharmacopoeia indicates that 1 part of solute dissolves in 100 to 1000 parts of solvent. |

| Dimethylformamide (DMF) | ~30[1] | Shows good solubility in DMF. |

| Phosphate-Buffered Saline (PBS) pH 7.2 | ~10[1], 100 | Soluble in aqueous buffer systems. |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is fundamental in pharmaceutical sciences. The two most common methods employed are the thermodynamic (equilibrium) solubility and kinetic solubility assays.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound, representing the true solubility at a given temperature.

Principle: An excess amount of the solid compound is agitated in a solvent for a prolonged period until equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved compound in the saturated solution is then measured.

Detailed Methodology:

-

Preparation: Add an excess amount of crystalline sodium picosulfate to a known volume of the desired solvent in a sealed, clear glass vial. The excess solid should be visually apparent.

-

Equilibration: Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient duration to reach equilibrium (typically 24 to 72 hours). The time to reach equilibrium should be established by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.

-

Phase Separation: After equilibration, allow the samples to stand undisturbed to let the undissolved solid settle. To separate the saturated solution from the excess solid, one of the following methods can be used:

-

Centrifugation: Centrifuge the vials at a high speed to pellet the undissolved solid.

-

Filtration: Filter the suspension using a chemically inert filter (e.g., PTFE or PVDF) with a pore size of 0.22 µm to remove any undissolved particles. Adsorption of the compound to the filter should be evaluated.

-

-

Quantification: Carefully aspirate the clear supernatant (from centrifugation) or collect the filtrate. Dilute the saturated solution with an appropriate solvent to a concentration within the linear range of the analytical method.

-

Analysis: Analyze the concentration of sodium picosulfate in the diluted samples using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

-

Calculation: Calculate the solubility by taking into account the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.

Kinetic Solubility Determination

This high-throughput method is often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution.

Principle: A concentrated stock solution of the compound in DMSO is added to an aqueous buffer. The formation of a precipitate is monitored over a shorter time frame (e.g., 1-2 hours). This method measures the concentration of the compound that remains in solution after precipitation has occurred and is influenced by the rate of dissolution and precipitation.

Detailed Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of sodium picosulfate in 100% DMSO (e.g., 10 or 20 mM).

-

Assay Plate Preparation: Add a small volume (e.g., 1-5 µL) of the DMSO stock solution to the wells of a microtiter plate.

-

Buffer Addition: Add the aqueous buffer (e.g., PBS, pH 7.4) to each well to achieve the desired final compound concentration and a low final DMSO concentration (typically ≤1-2%).

-

Incubation: Seal the plate and shake it at room temperature for a defined period, typically 1.5 to 2 hours.

-

Precipitate Removal: Separate the undissolved precipitate from the solution using a filter plate (e.g., 96-well filter plate with a 0.45 µm filter).

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate. This is often done by comparing the UV absorbance of the sample wells to a standard curve prepared by diluting the DMSO stock solution in the assay buffer. Alternatively, LC-MS can be used for more sensitive and specific quantification.

Visualization of Key Pathways and Workflows

Mechanism of Action: Biotransformation of Sodium Picosulfate

Sodium picosulfate is a prodrug that requires activation by the gut microbiota. The following diagram illustrates this metabolic pathway.

Caption: Metabolic activation of sodium picosulfate in the colon.

Experimental Workflow: Thermodynamic Solubility (Shake-Flask Method)

The following diagram outlines the key steps in the shake-flask method for determining thermodynamic solubility.

Caption: Workflow for thermodynamic solubility determination.

Conclusion

This technical guide provides a consolidated overview of the solubility profile of sodium picosulfate in various laboratory solvents, along with detailed experimental protocols for its determination. The provided data and methodologies are intended to be a valuable resource for scientists and researchers engaged in the development of pharmaceutical products containing sodium picosulfate. The significant variation in reported solubility values highlights the importance of carefully controlling and reporting experimental parameters.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. charnwooddiscovery.com [charnwooddiscovery.com]

- 5. The role of intestinal bacteria in the transformation of sodium picosulfate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. enamine.net [enamine.net]

- 8. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 10. TargetMol [targetmol.com]

- 11. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes & Protocols: Sodium Picosulfate as a Reference Standard in High-Performance Liquid Chromatography (HPLC)

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a comprehensive guide on the utilization of Sodium Picosulfate as a reference standard for quantitative analysis by HPLC. This document outlines the necessary instrumentation, reagents, and a detailed protocol for the assay, including system suitability and method validation parameters.

Introduction

Sodium picosulfate is a stimulant laxative used to treat constipation and for bowel cleansing before medical procedures. Accurate quantification of sodium picosulfate in pharmaceutical formulations is crucial for ensuring product quality, safety, and efficacy. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely employed for this purpose due to its high specificity, sensitivity, and accuracy.[1][2]

The use of a well-characterized reference standard is fundamental to achieving reliable and reproducible results in HPLC analysis. Sodium Picosulfate Certified Reference Material (CRM) is available as a pharmaceutical secondary standard, suitable for various analytical applications including pharmaceutical release testing, method development, and quality control.[3][4] This document details a validated HPLC method for the determination of sodium picosulfate, providing a robust protocol for researchers and analysts in the pharmaceutical industry.

HPLC Method Parameters

Several HPLC methods have been developed and validated for the analysis of sodium picosulfate. The following tables summarize the chromatographic conditions from various studies, offering flexibility for laboratory-specific instrumentation and requirements.

Table 1: Chromatographic Conditions for Sodium Picosulfate Analysis

| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |

| Column | ZORBAX Eclipse XDB C-18 | Hypersil BDS C18, 5.0 µm, 4.6 × 250 mm | Hypersil C18, 5.0 µm, 250mm x 4.6 mm | LiChroCART®, 250 × 4.0, Purospher® STAR, RP – 18e, 5 µm |

| Mobile Phase | Phosphate (B84403) buffer (pH = 7) : Acetonitrile (B52724) (85:15 v/v)[5][6] | Gradient Elution[7][8] | Ammonium acetate (B1210297) Buffer : Acetonitrile (28:72)[9] | Acetonitrile – propan-2-ol - phosphate buffer pH 7.0 with cetyltrimethylammonium bromide (43:2:55, v/v/v)[10] |

| Flow Rate | Not Specified | 0.9 mL/min[7][8] | 1.0 mL/min[9] | 1.0 mL/min[10] |

| Injection Volume | Not Specified | 60 µL[7][8] | 10 µL[9] | 40 µL |

| Detection Wavelength | Not Specified | 220 nm[7][8] | 210 nm[9] | 263 nm[2] |

| Column Temperature | Not Specified | 35°C[7][8] | 40°C[9] | 40°C[10] |

| Run Time | Not Specified | 50 minutes[8] | 10 minutes[9] | Twice the retention time of picosulfate |

| Diluent | Mobile Phase | Milli-Q water[7][8] | Diluent-1: Ethanol, Diluent-2: Water[9] | Not Specified |

Table 2: System Suitability Parameters

| Parameter | Acceptance Criteria |

| Tailing Factor (Asymmetry) | As ≤ 2.0 |

| Theoretical Plates (N) | N ≥ 2000 |

| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% for replicate injections |

| Resolution (Rs) | Minimum 4.0 between the peaks due to impurities B and A |

Experimental Protocols

This section provides a detailed step-by-step protocol for the analysis of sodium picosulfate using HPLC.

Reagents and Materials

-

Sodium Picosulfate Reference Standard

-

Acetonitrile (HPLC Grade)

-

Disodium (B8443419) hydrogen phosphate

-

Potassium dihydrogen phosphate

-

Phosphoric acid

-

Triethylamine

-

Ammonium acetate

-

Ethanol (Analytical Grade)

-

Water (Milli-Q or equivalent)

-

Volumetric flasks, pipettes, and other standard laboratory glassware

-

Syringe filters (0.45 µm)

Preparation of Solutions

3.2.1. Mobile Phase Preparation (Example based on Method 1)

-

Phosphate Buffer (pH 7.0): Prepare a solution of 0.01 M disodium hydrogen phosphate and 0.01 M potassium dihydrogen phosphate in Milli-Q water. Adjust the pH to 7.0 using phosphoric acid.

-

Mobile Phase: Mix the phosphate buffer and acetonitrile in a ratio of 85:15 (v/v). Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration).

3.2.2. Standard Solution Preparation

-

Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh about 25 mg of Sodium Picosulfate Reference Standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations in the desired range (e.g., 10-100 µg/mL).[5]

3.2.3. Sample Solution Preparation

-

Accurately weigh a quantity of the sample (e.g., powdered tablets, oral solution) equivalent to a known amount of sodium picosulfate.

-

Transfer the sample to a suitable volumetric flask.

-

Add a portion of the diluent and sonicate to dissolve the sodium picosulfate.

-

Dilute to volume with the diluent and mix well.

-

Filter the solution through a 0.45 µm syringe filter before injection.

HPLC Analysis Procedure

-

Set up the HPLC system according to the parameters specified in Table 1.

-

Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

Perform a blank injection (diluent) to ensure no interfering peaks are present.

-

Inject the standard solutions in replicate (e.g., five injections) to check for system suitability.

-

Inject the sample solutions.

-

After all injections are complete, flush the column with an appropriate solvent (e.g., a higher percentage of organic solvent) and then store it according to the manufacturer's recommendations.

Data Analysis and Calculations

The concentration of sodium picosulfate in the sample is calculated by comparing the peak area of the sample with the peak area of the standard solution.

Calculation:

The final amount of sodium picosulfate in the formulation can be calculated based on the initial sample weight and dilution factors.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships in the HPLC analysis of sodium picosulfate.

Caption: Experimental workflow for HPLC analysis.

Caption: System suitability testing logic.

Conclusion

The HPLC method described provides a reliable and robust approach for the quantitative determination of sodium picosulfate in pharmaceutical preparations. Adherence to the outlined protocol, including rigorous system suitability checks, will ensure the generation of accurate and precise analytical data, which is essential for quality control and regulatory compliance in the pharmaceutical industry. The flexibility in the chromatographic conditions presented allows for adaptation to various laboratory settings.

References

- 1. csfarmacie.cz [csfarmacie.cz]

- 2. Největší informační zdroj pro lékárníky - proL... | proLékárníky.cz [prolekarniky.cz]

- 3. Sodium picosulfate Pharmaceutical Secondary Standard CRM [sigmaaldrich.com]

- 4. Sodium Picosulfate | CAS 10040-45-6 | LGC Standards [lgcstandards.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Quantitative analysis of sodium picosulfate in the presence of its alkaline degradation product | Macedonian Journal of Chemistry and Chemical Engineering [mjcce.org.mk]

- 7. researchgate.net [researchgate.net]

- 8. Forced Degradation Studies on Sodium Picosulfate and Separation of 15 Process Related Impurities/Degradants by HPLC [scirp.org]

- 9. wjpps.com [wjpps.com]

- 10. eurekaselect.com [eurekaselect.com]

"development of a validated HPLC method for Sodium Picosulfate quantification"

Application Note and Protocol

This document provides a comprehensive guide for the quantitative determination of Sodium Picosulfate in pharmaceutical formulations using a validated High-Performance Liquid Chromatography (HPLC) method. The described method is stability-indicating, capable of separating Sodium Picosulfate from its degradation products and common excipients.

Introduction

Sodium Picosulfate is a stimulant laxative used for the relief of constipation and for bowel cleansing before medical procedures. Accurate and reliable quantification of Sodium Picosulfate in pharmaceutical dosage forms is crucial for ensuring product quality, safety, and efficacy. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely employed for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and specificity.[1] This application note details a validated reverse-phase HPLC (RP-HPLC) method for the determination of Sodium Picosulfate, developed and validated in accordance with International Council for Harmonisation (ICH) guidelines.[2][3]

Chromatographic Conditions

A robust and efficient chromatographic separation was achieved using the following parameters. Alternative conditions reported in the literature are summarized in Table 2 for comparison.

Table 1: Recommended HPLC Chromatographic Conditions

| Parameter | Recommended Condition |

| Column | ZORBAX Eclipse XDB C-18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Phosphate (B84403) Buffer (pH 7.0) : Acetonitrile (85:15 v/v)[3][4] |

| Flow Rate | 1.5 mL/min[3][4] |

| Injection Volume | 10 µL |

| Column Temperature | 40 °C[1] |

| Detection Wavelength | 263 nm[1][4] |

| Run Time | 10 minutes[2] |

Table 2: Alternative HPLC Chromatographic Conditions

| Column | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Reference |